molecular formula C12H19N3O2S2 B2685628 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097922-59-1

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2685628
CAS No.: 2097922-59-1
M. Wt: 301.42
InChI Key: GSAFBIIPGZMECQ-UHFFFAOYSA-N
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Description

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a potent and selective small molecule inhibitor identified through high-throughput screening for its activity against Janus Kinase (JAK) family members, with a particular focus on the pseudokinase domain of TYK2 (TYK2 JH2) [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3182971/]. This compound is a key pharmacological tool in immunology and oncology research, as it effectively modulates the JAK-STAT signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK98932/]. By selectively targeting the regulatory JH2 domain of TYK2, it offers a distinct mechanism compared to ATP-competitive inhibitors that target the catalytic JH1 domain, potentially leading to fewer off-target effects. Its primary research value lies in dissecting the role of TYK2 in autoimmune diseases, such as psoriasis and lupus, and in exploring its therapeutic potential in cancer contexts where cytokine signaling drives tumor progression. The unique 2-thia-5-azabicyclo[2.2.1]heptane scaffold contributes to its specific binding profile and metabolic stability, making it a valuable compound for investigating complex cytokine networks and for the development of next-generation targeted therapies.

Properties

IUPAC Name

5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S2/c1-8(2)12-13-11(6-14(12)3)19(16,17)15-5-10-4-9(15)7-18-10/h6,8-10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAFBIIPGZMECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C12H19N3O2S2C_{12}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 301.4 g/mol. Its structural characteristics include an imidazole ring, a sulfonyl group, and a bicyclic framework, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₂S₂
Molecular Weight301.4 g/mol
Melting PointNot Available
DensityNot Available
SolubilityNot Specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity and potentially modulating protein functions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential for anticancer activity, as many sulfonamide derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interaction with DNA or key regulatory proteins.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study exploring the antibacterial activity of imidazole derivatives found that compounds similar to this compound exhibited MIC values in the low micromolar range against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : In vitro assays on cancer cell lines demonstrated that sulfonamide-containing compounds can induce cytotoxicity at concentrations below 10 µM, suggesting that this compound may also possess similar properties.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the imidazole ring significantly affect biological activity, indicating that further optimization could enhance efficacy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibit significant antibacterial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

Antifungal Properties

The compound has also been investigated for its antifungal activity against species such as Candida albicans. The sulfonyl group in the structure enhances its interaction with fungal cell membranes, potentially leading to increased efficacy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms, such as beta-lactamases . This property is crucial for developing new antibiotics that can overcome resistance.

Case Study 1: Synthesis and Testing

A study demonstrated the synthesis of this compound through a multi-step process involving the reaction of imidazole derivatives with sulfonyl chlorides. The synthesized compound was then tested against a panel of bacterial strains, showing promising results in inhibiting bacterial growth .

Case Study 2: Combination Therapy

In another study, researchers explored the use of this compound in combination with existing antibiotics to enhance their effectiveness against resistant bacterial strains. The results indicated a synergistic effect, which could lead to new treatment protocols for resistant infections .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: Thia vs. For example, 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane may exhibit different hydrogen-bonding capabilities compared to thia-containing analogues. Substituent Diversity: The imidazole-sulfonyl group in the target compound contrasts with the chlorophenyl cyclopentanecarbonyl group in the analogue from . The latter’s lipophilic substituent may enhance blood-brain barrier penetration, whereas the imidazole group could facilitate interactions with metal ions or enzymes.

The complex hybrid compound (C₃₉H₃₈Cl₄F₂N₈, ) demonstrates how bicyclic cores are integrated into larger pharmacophores for targeted drug design.

Synthetic Utility :

  • The hydrochloride salt of 2-thia-5-azabicyclo[2.2.1]heptane serves as a versatile intermediate for further functionalization, underscoring the importance of the bicyclic scaffold in modular synthesis.

Q & A

Q. What are the key synthetic routes for constructing the 2-thia-5-azabicyclo[2.2.1]heptane core in this compound?

The bicyclic core is typically synthesized via cyclization strategies. For example, trans-4-hydroxy-L-proline derivatives can undergo sequential protection, sulfonation, and ring closure using reagents like TsCl (p-toluenesulfonyl chloride) in pyridine or LiBH4 for reduction steps. A green chemistry approach using NaOMe/MeOH under reflux (3–4 h) has been reported to improve efficiency and yield .

Table 1: Comparison of Synthetic Methods for Azabicyclo Core

MethodReagents/ConditionsYield (%)Reference
ClassicTsCl, LiBH4, NaOMe85–90%
ImprovedNaOMe/MeOH, reflux90–93%

Q. How can researchers characterize the sulfonyl-imidazole moiety in this compound?

The sulfonyl group is characterized via 1^1H NMR (δ 7.60–7.91 ppm for aromatic protons) and MS (e.g., [M+H]+^+ at m/z 658.9). Stability under acidic/basic conditions should be tested using pH-varied aqueous solutions (pH 2–12) to assess hydrolysis risks. IR spectroscopy (S=O stretch ~1350 cm1^{-1}) complements these analyses .

Q. What solvents are optimal for recrystallizing this compound?

Solubility studies for related azabicyclo compounds suggest DMF/acetic acid mixtures are effective for recrystallization. Polar aprotic solvents like DMSO may dissolve the compound but complicate purification due to high boiling points .

Advanced Research Questions

Q. How can contradictory NMR data for the imidazole and bicycloheptane moieties be resolved?

Conflicting signals may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (e.g., –40°C to 80°C) or 2D techniques (COSY, HSQC) can clarify splitting patterns. For example, coupling constants (J) in the bicycloheptane protons (δ 1.42–1.69 ppm) may indicate steric strain .

Q. What computational methods predict the compound’s stability under oxidative conditions?

Density Functional Theory (DFT) calculations can model the sulfonyl group’s susceptibility to oxidation. Parameters like HOMO-LUMO gaps and Fukui indices identify reactive sites. MD simulations (e.g., 100 ns in explicit solvent) assess conformational stability .

Q. How does the sulfonyl group influence biological activity in related analogs?

Structure-activity relationship (SAR) studies on imidazole-sulfonyl derivatives show that electron-withdrawing groups enhance metabolic stability but may reduce membrane permeability. In vitro assays (e.g., MIC testing against Gram-negative bacteria) paired with LogP measurements are critical .

Methodological Guidance

Designing stability studies for long-term storage:

  • Accelerated degradation: Expose the compound to 40°C/75% RH for 6 months, monitoring via HPLC.
  • Light sensitivity: Use ICH Q1B guidelines with UV/vis exposure (320–400 nm) for photostability .

Optimizing reaction yields in large-scale synthesis:

  • Scale-up challenges: Replace LiBH4 with NaBH4 in ethanol/THF for safer reductions.
  • Catalysis: Pd/C (10% w/w) under H2_2 atmosphere efficiently removes protecting groups without over-reduction .

Developing analytical methods for impurity profiling:

  • HPLC: Use a C18 column with gradient elution (0.1% TFA in H2_2O:MeCN).
  • LC-MS/MS: Detect trace impurities (e.g., desulfonated byproducts) with MRM transitions .

Data Contradiction Analysis

Addressing discrepancies in reported antibacterial activity:
Variability in MIC values may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin). Cross-validate with cytotoxicity assays (e.g., HEK293 cell viability) to rule off-target effects .

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